[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethoxycarbonyl group, a nitro group, and an acetic acid moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being researched as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of [4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid
- [4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]acetic acid
- [4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propionic acid
Uniqueness
[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-2-17-8(14)5-3-10(4-6(12)13)9-7(5)11(15)16/h3H,2,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMMPKFYGLXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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